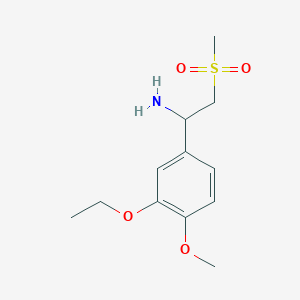
Zinc perfluorophthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc perfluorophthalocyanine is a synthetic compound belonging to the phthalocyanine family, characterized by its unique structure where zinc is centrally coordinated within a perfluorinated phthalocyanine macrocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc perfluorophthalocyanine typically involves the cyclotetramerization of perfluorinated phthalonitrile in the presence of a zinc salt, such as zinc acetate. The reaction is carried out under high-temperature conditions, often in a solvent like dimethylformamide (DMF) or n-pentanol, and requires a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the formation of the macrocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc perfluorophthalocyanine undergoes various chemical reactions, including:
Substitution Reactions: The peripheral fluorine atoms can be substituted with other nucleophiles, such as thioglucose units, under controlled conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, which are essential for its applications in catalysis and electronic devices.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like thiols or amines in the presence of a base.
Oxidation and Reduction Reactions: Often require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products Formed:
Substitution Reactions: Yield derivatives with modified peripheral groups, enhancing solubility and functionality.
Oxidation and Reduction Reactions: Result in changes to the electronic structure, impacting the compound’s photophysical properties
Applications De Recherche Scientifique
Zinc perfluorophthalocyanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which zinc perfluorophthalocyanine exerts its effects is primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis .
Comparaison Avec Des Composés Similaires
Zinc Phthalocyanine: Lacks the perfluorinated groups, resulting in different solubility and electronic properties.
Copper Phthalocyanine: Similar structure but with copper as the central metal, leading to variations in redox behavior and applications.
Iron Phthalocyanine: Known for its catalytic properties but differs in stability and photophysical characteristics compared to zinc perfluorophthalocyanine
Uniqueness: this compound stands out due to its enhanced stability, unique electronic properties, and versatility in various applications. The perfluorinated groups significantly impact its solubility and reactivity, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C32F16N8Zn |
|---|---|
Poids moléculaire |
865.7 g/mol |
Nom IUPAC |
zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
Clé InChI |
BEAYCAVYGQXGEJ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)


![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)






![Methyl 2-[(4-chlorophenyl)amino]acetate](/img/structure/B1354091.png)

